molecular formula C22H25N3O5S B11050757 2-(Morpholinosulfonyl)-3-piperidinodibenzo[B,F][1,4]oxazepin-11(10H)-one

2-(Morpholinosulfonyl)-3-piperidinodibenzo[B,F][1,4]oxazepin-11(10H)-one

Cat. No.: B11050757
M. Wt: 443.5 g/mol
InChI Key: DDTMJMZDFJAMQZ-UHFFFAOYSA-N
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Description

2-(Morpholinosulfonyl)-3-piperidinodibenzo[B,F][1,4]oxazepin-11(10H)-one is a complex organic compound that belongs to the class of dibenzo oxazepines This compound is characterized by its unique structure, which includes a morpholinosulfonyl group, a piperidine ring, and a dibenzo oxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholinosulfonyl)-3-piperidinodibenzo[B,F][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the base-promoted synthesis of dibenzo oxazepin-11-amines, which are then further functionalized to introduce the morpholinosulfonyl and piperidine groups . The reaction conditions often require the use of potassium carbonate or potassium phosphate as promoters and can be performed on a large scale .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient and regioselective methods to ensure high yields and purity. Solvent-controlled divergent synthesis is one such method, where the choice of solvent can significantly influence the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholinosulfonyl)-3-piperidinodibenzo[B,F][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the dibenzo oxazepine core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinosulfonyl and piperidine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(Morpholinosulfonyl)-3-piperidinodibenzo[B,F][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Morpholinosulfonyl)-3-piperidinodibenzo[B,F][1,4]oxazepin-11(10H)-one is unique due to the presence of both morpholinosulfonyl and piperidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

8-morpholin-4-ylsulfonyl-9-piperidin-1-yl-5H-benzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C22H25N3O5S/c26-22-16-14-21(31(27,28)25-10-12-29-13-11-25)18(24-8-4-1-5-9-24)15-20(16)30-19-7-3-2-6-17(19)23-22/h2-3,6-7,14-15H,1,4-5,8-13H2,(H,23,26)

InChI Key

DDTMJMZDFJAMQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C3C(=C2)OC4=CC=CC=C4NC3=O)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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